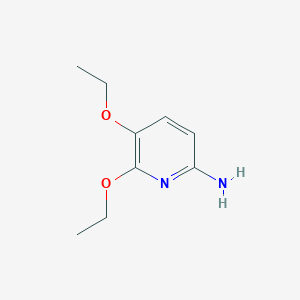
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine
Descripción general
Descripción
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a nitro group at position 5, and a methylamino group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine typically involves multiple steps One common method starts with the nitration of 2,4-dichloropyrimidine to introduce the nitro group at position 5The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Safety measures are also critical, given the potential hazards associated with the reagents and intermediates used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2,4-Dichloro-5-amino-6-methylaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, while the chlorine atoms and methylamino group contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Lacks the methylamino group at position 6.
2,4-Dichloro-6-methylaminopyrimidine: Lacks the nitro group at position 5.
5-Nitro-6-methylaminopyrimidine: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methylamino) groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C5H4Cl2N4O2 |
|---|---|
Peso molecular |
223.01 g/mol |
Nombre IUPAC |
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C5H4Cl2N4O2/c1-8-4-2(11(12)13)3(6)9-5(7)10-4/h1H3,(H,8,9,10) |
Clave InChI |
IMNNQSYNWZHITA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
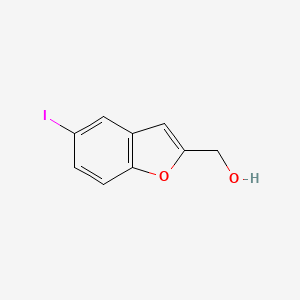

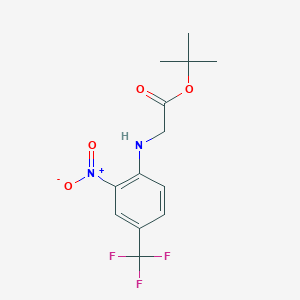
![[(2-Iodo-5-methoxyphenoxy)methyl]oxirane](/img/structure/B8500245.png)

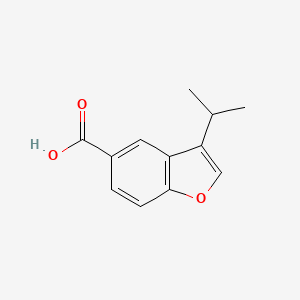
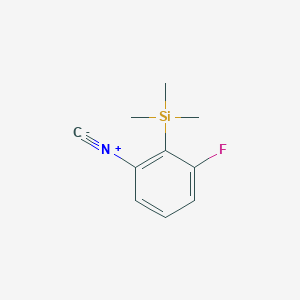
![benzyl N-[(chloromethoxy)carbonyl]glycinate](/img/structure/B8500292.png)
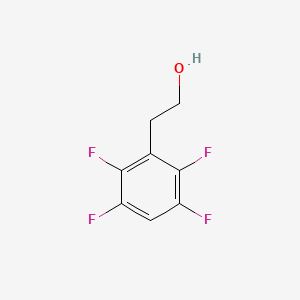

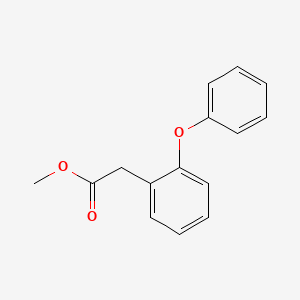
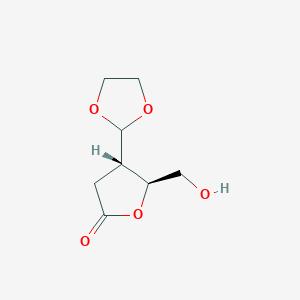
![1-(3,4-Dichlorophenyl)-3-(propan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8500322.png)
